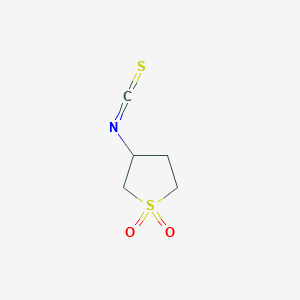

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-isothiocyanatothiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOFIRZPDGOPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378193 | |

| Record name | 3-isothiocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85109-44-0 | |

| Record name | 3-isothiocyanatotetrahydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanato-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide

An In-Depth Technical Guide to 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide

Introduction: A Molecule of Bifunctional Potential

This compound, also known as 3-isothiocyanatosulfolane, is a compelling heterocyclic compound for researchers in medicinal chemistry and materials science. Its structure uniquely combines two powerful chemical entities: the highly stable and polar sulfolane (tetrahydrothiophene 1,1-dioxide) ring and the reactive electrophilic isothiocyanate (-N=C=S) group. The sulfolane moiety, a derivative of thiophene, is recognized for its exceptional thermal and chemical stability, often imparting favorable physicochemical properties such as increased solubility and metabolic resistance to parent molecules.[1][2] Concurrently, the isothiocyanate group serves as a versatile chemical handle, renowned for its reactivity towards nucleophiles and its prevalence in biologically active compounds with demonstrated anticancer and antimicrobial properties.[3][4]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data summary to explore the causality behind its properties and reactivity. We will delve into its physicochemical characteristics, plausible synthetic routes, core reactivity, and potential applications, offering field-proven insights for its strategic deployment in research and development.

Part 1: Core Physicochemical Properties

The compound's properties are a direct reflection of its dual-functional nature. The sulfone group dominates its polarity and thermal stability, while the isothiocyanate dictates its reactivity profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 85109-44-0 | [][6] |

| Molecular Formula | C₅H₇NO₂S₂ | [6] |

| Molecular Weight | 177.24 g/mol | [6] |

| Appearance | Data not available | [6] |

| Density | 1.5 g/cm³ | [6] |

| Boiling Point | 421.5°C at 760 mmHg | [6] |

| Flash Point | 208.7°C | [6] |

| Solubility | Data not available; likely soluble in polar organic solvents. | [6][7] |

| Thermal Stability | The sulfolane ring is stable to ~220°C.[1][2][8] The isothiocyanate group is susceptible to hydrolysis. |

Expert Insights on Properties:

-

Thermal Stability: The high boiling and flash points are characteristic of the sulfolane core, which is known for its remarkable thermal robustness.[1][9] This suggests the molecule can withstand elevated temperatures in certain synthetic applications, though the reactivity of the isothiocyanate must be considered.

-

Solubility: While specific data is unavailable, the parent sulfolane is miscible with water and soluble in aromatic solvents.[7] The presence of the larger, more nonpolar isothiocyanate group likely reduces aqueous solubility compared to the parent sulfolane, but the molecule is expected to be soluble in a range of polar organic solvents like DMSO, DMF, and chlorinated solvents.

-

Chemical Stability: The sulfolane ring is inert to most acidic and basic conditions.[7] However, the isothiocyanate functional group is the molecule's reactive center and is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield the corresponding 3-aminotetrahydrothiophene 1,1-dioxide.[3]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound logically proceeds from its corresponding primary amine precursor, 3-aminotetrahydrothiophene 1,1-dioxide. This transformation leverages well-established methods for converting amines into isothiocyanates.

Experimental Protocol: Synthesis via Thiocarbonylation

This protocol describes a common and effective two-step approach using a thiophosgene equivalent, which is generally safer than using thiophosgene gas directly.[10][11] The starting material, 3-aminotetrahydrothiophene 1,1-dioxide, is commercially available, often as a hydrochloride salt.[12]

Step 1: Neutralization of the Amine Salt

-

Dissolve 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq.) in water.

-

Cool the solution in an ice bath (0-5°C).

-

Slowly add a stoichiometric amount of a base, such as sodium bicarbonate or a cooled solution of sodium hydroxide (1.0 eq.), while monitoring the pH to ensure it reaches ~8-9.

-

Extract the resulting free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Use the crude free amine immediately in the next step. Causality: The free amine is required for the subsequent nucleophilic reaction. The hydrochloride salt protonates the amine, rendering it non-nucleophilic. Immediate use is recommended as the free amine may have limited stability.

Step 2: Formation of the Isothiocyanate

-

Dissolve the crude free amine from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.

-

Cool the mixture to 0°C.

-

Slowly add a solution of 1,1'-thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate (1.1 eq.) in anhydrous dichloromethane.[10]

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the amine.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound. Causality: The non-nucleophilic base scavenges the HCl or imidazole byproduct generated during the reaction, driving the equilibrium towards the product. The anhydrous and inert conditions prevent unwanted side reactions, such as hydrolysis of the thiocarbonylating agent or the final product.

Spectroscopic Fingerprints

-

Infrared (IR) Spectroscopy: The definitive signal is a very strong and broad absorption band between 2000-2200 cm⁻¹ , characteristic of the asymmetric N=C=S stretch. Additionally, two other strong absorptions will be present for the sulfone group: one for the asymmetric S=O stretch around 1300-1350 cm⁻¹ and one for the symmetric S=O stretch around 1100-1150 cm⁻¹ .

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most diagnostic peak is the isothiocyanate carbon (-N=C =S), which appears in the range of 130-145 ppm . The four carbons of the sulfolane ring will also be visible, with the carbon attached to the isothiocyanate group (C3) being the most downfield of the ring carbons.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show complex multiplets corresponding to the seven protons on the saturated sulfolane ring. The proton at the C3 position will be shifted downfield due to the electron-withdrawing effect of the adjacent isothiocyanate group.

Part 3: Reactivity and Mechanistic Pathways

The reactivity of this molecule is almost exclusively centered on the isothiocyanate group. The carbon atom of the -N=C=S moiety is highly electrophilic and readily undergoes nucleophilic attack.

Core Reaction: Nucleophilic Addition to Form Thioureas

The reaction with primary and secondary amines is fundamental, yielding substituted thioureas. This reaction is highly efficient and forms the basis for its use as a chemical linker or in the synthesis of more complex derivatives.

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate is unstable and rapidly undergoes a proton transfer (often facilitated by another amine molecule or solvent) to form the stable thiourea product.[13]

Sources

- 1. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Sulfolane [liaodongchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cpchem.com [cpchem.com]

- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide CAS number and structure

This guide provides a comprehensive technical overview of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, a molecule of interest for researchers and professionals in drug development. This document delves into its chemical identity, a detailed synthetic protocol, and a proposed mechanism of action grounded in established biochemical principles.

Core Compound Identification

1.1. Chemical Structure and CAS Number

This compound, also known by its IUPAC name 3-isothiocyanatothiolane 1,1-dioxide, is a heterocyclic compound featuring a saturated five-membered sulfur-containing ring (a thiolane) with a sulfone group and an isothiocyanate functional group.

-

CAS Number: 85109-44-0

-

Molecular Formula: C₅H₇NO₂S₂

-

Molecular Weight: 177.24 g/mol

The structure is characterized by the reactive isothiocyanate (-N=C=S) group, which is a key feature for its potential biological activity. The sulfone group significantly influences the molecule's polarity and electronic properties.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of 3-isothiocyanatothiolane 1,1-dioxide.

1.2. Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂S₂ | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Boiling Point | 421.5°C at 760 mmHg (Predicted) | [1] |

| Density | 1.5 g/cm³ (Predicted) | [1] |

| IUPAC Name | 3-isothiocyanatothiolane 1,1-dioxide | [1] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved from its corresponding primary amine precursor, 3-aminotetrahydrothiophene 1,1-dioxide, through a reaction with thiophosgene. This is a well-established method for the preparation of isothiocyanates.[2][3]

2.1. Reaction Principle

The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to yield the isothiocyanate product. The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the HCl generated.[4]

Diagram 2: Synthesis of this compound

Caption: Synthetic workflow for the preparation of the target compound.

2.2. Step-by-Step Experimental Protocol

Materials:

-

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

-

Thiophosgene (CSCl₂)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

-

Preparation of the Amine: In a round-bottom flask, dissolve 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride in a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride and liberate the free amine. Alternatively, the free amine can be generated by treatment with a base like triethylamine in an organic solvent.

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and under a nitrogen atmosphere within a fume hood, dissolve the free amine in chloroform or dichloromethane.

-

Addition of Thiophosgene: Cool the amine solution to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.0-1.2 equivalents) in the same organic solvent dropwise to the stirred amine solution. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.[5][6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Mechanism of Action in a Drug Development Context

While specific biological studies on this compound are not extensively documented, its mechanism of action can be inferred from the well-established electrophilic nature of the isothiocyanate functional group and its known interactions with biological nucleophiles.[5]

3.1. Covalent Modification of Proteins

The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine residues, to form a dithiocarbamate linkage.[5][7] This covalent modification can alter the protein's structure and function, leading to a biological response.[8][9]

3.2. Activation of the Nrf2-ARE Pathway

A primary target for many isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1).[10][11] Keap1 is a key component of the cellular machinery that regulates the activity of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][12]

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[13] Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[11][14]

The proposed mechanism is as follows:

-

Electrophilic Attack: this compound, acting as an electrophile, enters the cell and covalently modifies specific cysteine residues on Keap1.[10][13]

-

Conformational Change in Keap1: This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[15]

-

Nrf2 Accumulation and Translocation: As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[14][16]

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.[14][16]

Diagram 3: Proposed Mechanism of Nrf2 Activation

Caption: Covalent modification of Keap1 by the isothiocyanate leads to Nrf2 stabilization and activation of antioxidant gene expression.

3.3. Implications for Drug Development

The activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Compounds that can effectively and safely activate this pathway are of significant interest as potential therapeutic agents.

The electrophilic nature of this compound makes it a candidate for investigation as a covalent modulator of proteins involved in disease pathways. Its potential to activate the Nrf2 pathway suggests it could be explored for its cytoprotective and anti-inflammatory properties. Further research is warranted to validate this proposed mechanism and to evaluate its efficacy and safety in relevant disease models.

Conclusion

This compound is a well-defined chemical entity with a reactive isothiocyanate group. Its synthesis from the corresponding amine is straightforward using established chemical methods. Based on the known reactivity of isothiocyanates, a plausible mechanism of action involves the covalent modification of sensor proteins like Keap1, leading to the activation of the cytoprotective Nrf2-ARE pathway. This positions the compound as a molecule of interest for further investigation in the field of drug discovery, particularly for therapeutic areas where modulating oxidative stress is a key strategy.

References

Sources

- 1. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophosgene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 7. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 3-isothiocyanatotetrahydrothiophene 1,1-dioxide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust analytical framework for the characterization of this heterocyclic compound. While direct experimental spectra for this specific molecule are not widely published, this guide extrapolates from the well-documented spectral behaviors of its core functional moieties: the tetrahydrothiophene 1,1-dioxide (sulfolane) ring and the isothiocyanate group.

Introduction

This compound (CAS No. 85109-44-0; Molecular Formula: C₅H₇NO₂S₂) is a unique molecule integrating a polar sulfone group within a saturated five-membered ring and a reactive isothiocyanate functional group. This combination of functionalities suggests potential applications in medicinal chemistry and materials science, making its unambiguous structural elucidation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectral data of this target molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The expected mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI-MS spectrum is as follows:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Data Interpretation and Expected Fragmentation

The molecular weight of this compound is 177.24 g/mol . The molecular ion peak (M⁺) is expected at m/z 177.

Key fragmentation patterns can be predicted based on the structure:

-

Loss of SO₂: A common fragmentation for sulfones is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 113.

-

Isothiocyanate Fragmentation: Alkyl isothiocyanates often exhibit a characteristic peak at m/z 72, corresponding to the [CH₂NCS]⁺ ion.[1]

-

Ring Fragmentation: The tetrahydrothiophene ring can undergo fragmentation, leading to smaller ions.

| Predicted m/z | Proposed Fragment | Significance |

| 177 | [C₅H₇NO₂S₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₅H₇NS]⁺ | Loss of SO₂ |

| 72 | [CH₂NCS]⁺ | Characteristic isothiocyanate fragment[1] |

Experimental Workflow: Mass Spectrometry

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid or liquid sample is ATR-FTIR:

-

Instrument Preparation: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Application: A small amount of the purified solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Data Interpretation and Expected Absorptions

The IR spectrum of this compound will be dominated by the characteristic absorptions of the sulfone and isothiocyanate groups.

-

Isothiocyanate (-N=C=S) Stretch: A very strong and sharp absorption band is expected in the range of 2060-2105 cm⁻¹.[2] This is a highly characteristic peak for the isothiocyanate group.

-

Sulfone (O=S=O) Stretches: Two strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group. These typically appear around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H Stretches: Absorptions due to the C-H stretching vibrations of the methylene groups in the ring will appear in the range of 3000-2850 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric stretch | 2060-2105 | Strong, sharp[2] |

| O=S=O | Asymmetric stretch | 1350-1300 | Strong |

| O=S=O | Symmetric stretch | 1160-1120 | Strong |

| C-H (alkane) | Stretch | 3000-2850 | Medium |

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for ATR-FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3]

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 8-16

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled experiment

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Data Interpretation and Expected Chemical Shifts

¹H NMR: The proton NMR spectrum is expected to show complex multiplets due to the protons on the tetrahydrothiophene ring. The electron-withdrawing sulfone and isothiocyanate groups will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).

-

H3: The proton at the 3-position, directly attached to the carbon bearing the isothiocyanate group, is expected to be the most deshielded, likely appearing as a multiplet.

-

H2 and H5: The protons at the 2- and 5-positions are adjacent to the sulfone group and will also be deshielded.

-

H4: The protons at the 4-position will be the most shielded among the ring protons.

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments.

-

C=S (Isothiocyanate): The carbon of the isothiocyanate group is expected to have a chemical shift in the range of 120-140 ppm. However, it's important to note that the isothiocyanate carbon signal can be broad or even "silent" in ¹³C NMR spectra due to quadrupolar relaxation and chemical shift anisotropy.[4][5]

-

C3: The carbon atom attached to the isothiocyanate group will be deshielded.

-

C2 and C5: The carbon atoms adjacent to the sulfone group will be significantly deshielded.

-

C4: The carbon at the 4-position will be the most shielded of the ring carbons.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| ¹H | H3 | ~4.0-4.5 | Multiplet |

| ¹H | H2, H5 | ~3.0-3.5 | Multiplets |

| ¹H | H4 | ~2.0-2.5 | Multiplet |

| ¹³C | -N=C=S | ~120-140 (may be broad/absent) | - |

| ¹³C | C3 | ~50-60 | - |

| ¹³C | C2, C5 | ~50-55 | - |

| ¹³C | C4 | ~25-30 | - |

Experimental Workflow: NMR Spectroscopy

Sources

Solubility Profile of 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide addresses the solubility of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide, a specialized heterocyclic compound. A comprehensive search of scientific literature and chemical databases reveals an absence of publicly available quantitative solubility data for this molecule. In response to this information gap, this document provides a foundational guide for researchers, scientists, and drug development professionals. It focuses on predicting solubility based on molecular structure and the known properties of its parent compound, sulfolane. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents using the isothermal shake-flask method. This guide is designed to empower researchers to generate reliable, reproducible data essential for process chemistry, formulation, and reaction optimization.

Introduction and Statement of Scope

This compound is a compound of interest due to its unique combination of a highly polar sulfone group and a reactive isothiocyanate moiety. The sulfone structure, derived from sulfolane, suggests utility in applications requiring high polarity and thermal stability, while the isothiocyanate group is a versatile functional handle for synthesizing a range of derivatives, particularly in pharmaceutical and materials science.

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in chemical processes, including reaction kinetics, purification (such as recrystallization), and formulation.[1] An understanding of its solubility profile is therefore not merely academic but a prerequisite for effective process development.

Despite a thorough review of available literature, specific experimental solubility data for this compound is not documented. This guide, therefore, serves two primary purposes:

-

To provide a scientifically grounded prediction of the compound's solubility based on first principles and an analysis of its constituent functional groups.

-

To equip researchers with a robust, step-by-step experimental methodology for determining its solubility quantitatively.

Predicted Solubility Profile Based on Molecular Structure

The solubility of a molecule is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] By deconstructing the molecule into its functional components, we can build a strong predictive model for its behavior.

Molecular Structure: this compound

Key Functional Groups and Their Influence:

-

Sulfone Group (-SO₂-): This is the dominant feature of the molecule. The parent compound, sulfolane (tetrahydrothiophene 1,1-dioxide), is a polar aprotic solvent with a high dipole moment.[2] It is known to be miscible with water and a wide range of polar organic solvents like acetone and toluene, but immiscible with nonpolar alkanes.[3][4][5] This strongly suggests that our target molecule will be highly polar. The two oxygen atoms can act as hydrogen bond acceptors, further enhancing solubility in protic solvents.

-

Isothiocyanate Group (-N=C=S): This group is electrophilic and contributes to the molecule's polarity. While it does not engage in hydrogen bonding as a donor, its polar nature is compatible with polar solvents.

-

Tetrahydrothiophene Ring: This saturated four-carbon ring provides a non-polar hydrocarbon character.[5] However, its influence is significantly outweighed by the powerful polar sulfone group.

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile. These solvents can effectively solvate the polar sulfone group.[2]

-

Moderate to High Solubility Expected in: Polar protic solvents like Methanol, Ethanol, and Isopropanol. The potential for hydrogen bonding between the solvent's hydroxyl group and the sulfone's oxygen atoms should promote solubility.

-

Moderate Solubility Expected in: Solvents of intermediate polarity like Acetone, Ethyl Acetate, and Dichloromethane.

-

Low to Negligible Solubility Expected in: Nonpolar solvents such as Hexane, Heptane, and Toluene. The molecule's high polarity is incompatible with the nonpolar nature of these solvents.[3]

The following diagram illustrates the logical relationship between the molecule's structural features and its predicted solubility.

Caption: Predicted solubility based on functional group analysis.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative data, a reliable experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid solvent.[6][7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Core Principle: A saturated solution is one in which the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the maximum amount of solute is dissolved at a given temperature.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10-15 empty, clean, and dry glass vials with screw caps. Record the tare weight of each vial.

-

Add an excess amount of this compound to each vial. "Excess" means enough solid will visibly remain undissolved after the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent any solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach saturation. Causality: Continuous agitation ensures the entire solvent volume is exposed to the solid, and a long duration allows the dissolution process to reach a steady state.

-

-

Sample Separation (Critical Step):

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2-4 hours. This allows the excess solid to settle.

-

Carefully draw a sample from the clear supernatant liquid using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. Causality: Filtration is crucial to remove all undissolved solid particles, which would otherwise artificially inflate the measured solubility.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered saturated solution collected.

-

Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solute is achieved. Causality: Using a vacuum oven accelerates evaporation without requiring high temperatures that could potentially degrade the compound.

-

Record the final weight of the dish containing the dried solute.

-

-

Calculation:

-

Mass of dissolved solute: (Final weight of dish + solute) - (Tare weight of dish).

-

Mass of solvent: (Weight of saturated solution) - (Mass of dissolved solute).

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100.

-

To convert to other units like g/100 mL, the density of the solvent at the experimental temperature is required.

-

The following diagram visualizes this experimental workflow.

Caption: Workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

All experimentally determined data should be recorded systematically to allow for easy comparison and analysis. The following table provides a template for presenting the results.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent Class | Solvent | Solubility (g / 100 g solvent) | Molar Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Record Value Here | Calculate Value Here | e.g., Dissolves readily |

| N,N-Dimethylformamide (DMF) | Record Value Here | Calculate Value Here | ||

| Acetonitrile | Record Value Here | Calculate Value Here | ||

| Polar Protic | Methanol | Record Value Here | Calculate Value Here | |

| Ethanol | Record Value Here | Calculate Value Here | e.g., Requires heating | |

| Intermediate | Acetone | Record Value Here | Calculate Value Here | |

| Ethyl Acetate | Record Value Here | Calculate Value Here | ||

| Nonpolar | Toluene | Record Value Here | Calculate Value Here | e.g., Appears insoluble |

| n-Hexane | Record Value Here | Calculate Value Here | e.g., Appears insoluble |

Note: This table is a template for organizing experimentally generated data.

Conclusion

While published quantitative solubility data for this compound is currently unavailable, a robust prediction can be made based on its molecular structure. The dominant polar sulfone group suggests high solubility in polar aprotic and protic solvents and poor solubility in nonpolar media. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to experimentally validate these predictions. The accurate determination of this solubility profile is a crucial step in unlocking the full potential of this compound in synthetic and applied chemistry.

References

-

ResearchGate. "How to determine the solubility of a substance in an organic solvent?". Available at: [Link][8]

-

Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Available at: [Link][6]

-

ResearchGate. "Chemical and physical properties of sulfolane.". Available at: [Link][3]

-

Unknown. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". Available at: [Link][9]

-

University of Toronto. "Solubility of Organic Compounds". Available at: [Link]

-

University of Missouri–St. Louis. "Experiment: Solubility of Organic & Inorganic Compounds". Available at: [Link][1]

-

MDPI. "Sulfolane Analysis in Environmental Samples: A Critical Review". Available at: [Link][4]

-

ACS Publications. "Sulfolane: A Versatile Dipolar Aprotic Solvent". Organic Process Research & Development. Available at: [Link][2]

-

National Center for Biotechnology Information. "Sulfolane - PubChem". Available at: [Link]

-

Cheméo. "Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0)". Available at: [Link]

-

ResearchGate. "Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K". Available at: [Link][7]

Sources

- 1. chem.ws [chem.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sulfolane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

aqueous stability and hydrolysis of 3-isothiocyanatotetrahydrothiophene 1,1-dioxide

An In-Depth Technical Guide to the Aqueous Stability and Hydrolysis of 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted aqueous stability and hydrolysis pathways of this compound. While this specific molecule is not extensively characterized in publicly available literature, this document synthesizes established principles of isothiocyanate and sulfone chemistry to offer a robust predictive framework. It is intended to serve as an essential resource for researchers in drug development and chemical biology, providing both theoretical understanding and practical methodologies for stability assessment. The guide details the influence of pH and temperature on degradation kinetics, proposes specific hydrolysis mechanisms, and furnishes detailed protocols for conducting stability-indicating analytical studies.

Introduction and Molecular Profile

This compound is a bifunctional molecule featuring a reactive isothiocyanate (ITC) group appended to a stable sulfolane (tetrahydrothiophene 1,1-dioxide) core. Isothiocyanates are a well-known class of compounds, both as synthetic intermediates and as biologically active molecules, often derived from the hydrolysis of glucosinolates found in cruciferous vegetables.[1][2] The sulfolane moiety is a highly polar, aprotic, and chemically robust heterocycle, widely used as an industrial solvent due to its thermal stability and miscibility with water.[3][4]

The combination of these two moieties suggests potential applications for this compound as a non-electrophilic activator of the NRF2 antioxidant response element, a pathway explored with other 3-aminotetrahydrothiophene 1,1-dioxide derivatives.[5] Understanding the aqueous stability of the isothiocyanate group is therefore paramount for any potential therapeutic or biological application, as hydrolysis will dictate its shelf-life, bioavailability, and in-vivo reactivity.

Structural Components and Predicted Stability

The aqueous stability of this compound is best understood by considering its two primary structural components: the sulfolane ring and the isothiocyanate functional group.

-

The Sulfolane Ring: The tetrahydrothiophene 1,1-dioxide core is exceptionally stable. As a sulfone, it lacks readily hydrolyzable functional groups and is resistant to degradation in aqueous environments across a wide pH range.[3] Its high polarity and water miscibility ensure that the entire molecule is well-solvated, potentially influencing the rate of hydrolysis of the appended isothiocyanate group.[4][6]

-

The Isothiocyanate Group: The -N=C=S group is the reactive center of the molecule and the primary site of hydrolytic degradation. The electrophilic carbon atom is susceptible to nucleophilic attack by water. The rate and mechanism of this hydrolysis are highly dependent on the pH of the aqueous medium.[7][8][9]

Proposed Hydrolysis Pathways

The hydrolysis of isothiocyanates proceeds through an unstable thiocarbamic acid intermediate, which rapidly decomposes to an amine and other byproducts.[7] The specific products and reaction kinetics are heavily influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of isothiocyanates is accelerated.[7] The reaction is initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack by water. The resulting thiocarbamic acid is unstable and decomposes to yield 3-aminotetrahydrothiophene 1,1-dioxide and carbonyl sulfide, which is further hydrolyzed to carbon dioxide and hydrogen sulfide.

Proposed Mechanism:

-

Protonation: The nitrogen atom of the isothiocyanate is protonated.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.

-

Formation of Thiocarbamic Acid: A proton transfer leads to the formation of the unstable thiocarbamic acid intermediate.

-

Decomposition: The thiocarbamic acid decomposes to the corresponding amine (3-aminotetrahydrothiophene 1,1-dioxide) and carbonyl sulfide.

Below is a diagram illustrating the proposed acid-catalyzed hydrolysis pathway.

graph Hydrolysis_Acid { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

ITC [label="3-Isothiocyanato-\ntetrahydrothiophene\n1,1-dioxide", fillcolor="#F1F3F4"]; Protonated_ITC [label="Protonated\nIsothiocyanate", fillcolor="#F1F3F4"]; Intermediate [label="Thiocarbamic Acid\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="3-Aminotetrahydro-\nthiophene\n1,1-dioxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Carbonyl Sulfide\n(COS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ITC -> Protonated_ITC [label="+ H+"]; Protonated_ITC -> Intermediate [label="+ H2O"]; Intermediate -> Amine; Intermediate -> Byproducts; }

Caption: Proposed Acid-Catalyzed Hydrolysis Pathway.Base-Catalyzed Hydrolysis

In alkaline conditions, the hydrolysis is promoted by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the isothiocyanate group.[10] This reaction forms a dithiocarbamate intermediate, which can then decompose to the amine and thiocarbonate.

Proposed Mechanism:

-

Nucleophilic Attack: A hydroxide ion directly attacks the isothiocyanate carbon atom.

-

Intermediate Formation: An anionic intermediate is formed.

-

Protonation: The intermediate is protonated by water to form a dithiocarbamate.

-

Decomposition: The dithiocarbamate decomposes to yield 3-aminotetrahydrothiophene 1,1-dioxide and thiocarbonate.

The diagram below illustrates the proposed base-catalyzed hydrolysis pathway.

graph Hydrolysis_Base { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

ITC [label="3-Isothiocyanato-\ntetrahydrothiophene\n1,1-dioxide", fillcolor="#F1F3F4"]; Intermediate [label="Dithiocarbamate\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="3-Aminotetrahydro-\nthiophene\n1,1-dioxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Thiocarbonate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ITC -> Intermediate [label="+ OH-"]; Intermediate -> Amine [label="+ H2O"]; Intermediate -> Byproducts; }

Caption: Proposed Base-Catalyzed Hydrolysis Pathway.Quantitative Data and Kinetic Analysis

The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the concentration of this compound, assuming the concentration of water remains constant. The rate constant (k) will be highly dependent on pH and temperature.

Table 1: Predicted Stability Profile of this compound in Aqueous Solutions

| Condition | pH Range | Predicted Stability | Primary Degradation Product |

| Acidic | 1-3 | Low | 3-Aminotetrahydrothiophene 1,1-dioxide |

| Neutral | 6-8 | Moderate to High | 3-Aminotetrahydrothiophene 1,1-dioxide |

| Alkaline | 10-13 | Low | 3-Aminotetrahydrothiophene 1,1-dioxide |

Table 2: Hypothetical Kinetic Data for Hydrolysis at 37 °C

| pH | Rate Constant, k (s⁻¹) | Half-life, t₁/₂ (hours) |

| 2.0 | 5.0 x 10⁻⁵ | 3.85 |

| 7.4 | 1.0 x 10⁻⁶ | 192.5 |

| 10.0 | 8.0 x 10⁻⁵ | 2.41 |

Experimental Protocols for Stability Assessment

To empirically determine the aqueous stability of this compound, a systematic experimental approach is required. The following protocols are designed to provide a robust and validated assessment.

Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products, primarily 3-aminotetrahydrothiophene 1,1-dioxide.

Protocol:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point due to the polar nature of the analyte.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A gradient elution from 5% to 95% Mobile Phase B over 20 minutes should provide adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: A UV detector set at a wavelength where both the parent compound and the expected amine product have reasonable absorbance (e.g., 240-260 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile.

Forced Degradation Study

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

Protocol:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours, then dissolve in the mobile phase.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak.

Kinetic Study

Objective: To determine the rate of hydrolysis at different pH values and temperatures.

Protocol:

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 2, 4, 7.4, 9, and 12).

-

Sample Incubation: Add a small aliquot of the stock solution to each buffer in a temperature-controlled water bath (e.g., 25 °C, 37 °C, and 50 °C).

-

Time-Point Analysis: At regular intervals, withdraw a sample, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

-

Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as t₁/₂ = 0.693/k.

The following diagram outlines the comprehensive workflow for stability testing.

Caption: Experimental Workflow for Stability Assessment.

Conclusion

The aqueous stability of this compound is predicted to be governed by the reactivity of the isothiocyanate group, with the sulfolane ring remaining inert. Hydrolysis is expected to be significant under both acidic and alkaline conditions, leading to the formation of 3-aminotetrahydrothiophene 1,1-dioxide. At neutral pH, the compound is likely to exhibit greater stability, a critical consideration for its handling, formulation, and potential biological applications. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions and for the comprehensive characterization of the compound's stability profile.

References

-

M. A. R. Marrero, R. S. Satchell, D. P. N. Satchell. (1991). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, 1101-1106. [Link]

-

Linus Pauling Institute. Isothiocyanates. Oregon State University. [Link]

-

T. W. Kensler, J. D. Clarke, E. D. Schleicher, A. T. Dinkova-Kostova. (2012). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Experimental Biology and Medicine, 237(1), 1-11. [Link]

-

M. A. R. Marrero, R. S. Satchell, D. P. N. Satchell. (1991). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Journal of the Chemical Society, Perkin Transactions 2, 303-307. [Link]

-

S. M. Getahun, J. M. W. Chung. (1999). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 8(5), 453-459. [Link]

-

A. V. P. de Melo, A. M. P. de Melo, A. C. de A. e Silva. (2020). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 25(18), 4268. [Link]

-

D. P. N. Satchell, R. S. Satchell. (1991). The Kinetics and Mechanism of the Hydrolysis of p-Nitrophenyl lsothiocyanate Promoted by Soft Metal Ions. Journal of the Chemical Society, Perkin Transactions 2, 303-307. [Link]

-

M. A. R. Marrero, R. S. Satchell, D. P. N. Satchell. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Scientific Reports, 7, 40801. [Link]

-

A. V. P. de Melo, A. M. P. de Melo, A. C. de A. e Silva. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(6), 1953. [Link]

-

A. V. P. de Melo, A. M. P. de Melo, A. C. de A. e Silva. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. ResearchGate. [Link]

-

A. V. P. de Melo, A. M. P. de Melo, A. C. de A. e Silva. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. OUCI. [Link]

-

National Center for Biotechnology Information. (2024). Sulfolane. PubChem Compound Summary for CID 31347. [Link]

-

Wikipedia. (2024). Sulfolane. [Link]

-

A. A. Al-Hajji, M. A. Al-Saleh. (2021). Sulfolane Analysis in Environmental Samples: A Critical Review. Molecules, 26(16), 4933. [Link]

-

A. A. Al-Hajji, M. A. Al-Saleh. (2021). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. [Link]

-

Ataman Kimya. SULFOLANE (ANHYDROUS - AQUEOUS). [Link]

-

D. P. N. Satchell, R. S. Satchell. (1991). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2, 303-307. [Link]

-

D. C. Dittmer, J. M. T. L. A. S. C. M. L. A. S. C. J. M. (1978). 3-Cyanothiete 1,1-dioxide: synthesis and cycloaddition reactions. The Journal of Organic Chemistry, 43(11), 2124-2128. [Link]

-

H. J. Kim, J. H. Park, H. O. Lee, J. H. Lee, J. H. Lee. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 28(18), 3051-3055. [Link]

-

P. K. T. Lin, R. J. C. M. A. A. A. S. C. (2016). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2017(1), 1-38. [Link]

-

V. A. B. A. L. A. B. A. L. V. A. B. A. L. (2019). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 24(18), 3326. [Link]

-

S. A. A. A. A. S. A. A. A. A. S. A. (2000). Synthesis and Reactivity of 3-Alkylthio-5-cyanomethyl-4-phenyl-1,2,4-triazoles. Journal of Chemical Research, Synopses, (10), 450-451. [Link]

-

Cheméo. (2024). Chemical Properties of Thiophene, tetrahydro-, 1,1-dioxide (CAS 126-33-0). [Link]

Sources

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfolane - Wikipedia [en.wikipedia.org]

- 5. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfolane Analysis in Environmental Samples: A Critical Review | MDPI [mdpi.com]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Sulfolane-Based Isothiocyanates: A New Frontier in Modulating Cellular Defense Pathways for Therapeutic Advantage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a New Course in Isothiocyanate Chemistry

The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor in drug discovery. Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, have garnered significant attention for their potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] The well-studied ITC, sulforaphane, exemplifies the therapeutic promise of this chemical class, primarily through its robust activation of the Nrf2-mediated antioxidant response pathway.[3] Concurrently, the sulfolane moiety, a cyclic sulfone, has emerged as a valuable scaffold in medicinal chemistry, prized for its metabolic stability and unique physicochemical properties.[4][5] This guide ventures into a novel chemical space: the strategic combination of the sulfolane scaffold with the isothiocyanate functional group. While direct literature on sulfolane-based isothiocyanates is nascent, this document serves as a pioneering whitepaper, elucidating the rationale, proposing synthetic strategies, and predicting the therapeutic potential of this unexplored class of compounds. By leveraging the established attributes of both moieties, we aim to inspire the design and synthesis of a new generation of potent and selective modulators of cellular defense mechanisms.

The Sulfolane Scaffold: A Foundation for Innovation in Medicinal Chemistry

The sulfolane ring, a five-membered cyclic sulfone, is a highly polar, aprotic moiety with a rich history as an industrial solvent.[6][7] Its foray into medicinal chemistry is more recent but is gaining momentum due to a compelling set of properties that make it an attractive pharmacophore or scaffold.[5][8]

Key Attributes of the Sulfolane Scaffold:

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can contribute to an improved pharmacokinetic profile of a drug candidate, including a longer half-life.[9]

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, enabling interactions with biological targets.[5]

-

Dipole Moment: Sulfolane possesses a significant dipole moment, which can influence its interaction with protein binding pockets and its overall solubility.[7]

-

Bioisosteric Potential: The sulfolane ring can be considered a bioisostere for other cyclic systems or functional groups, offering a means to modulate a molecule's properties while retaining its biological activity.[10][11] The replacement of other functionalities with a sulfolane moiety can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

While the direct application of sulfolane as a pharmacophore is still an emerging field, various sulfolane derivatives have been investigated for their biological activities, including as potential anticancer and anti-inflammatory agents.[12][13] The inherent stability and defined stereochemistry of the sulfolane ring make it an ideal foundation upon which to build complex and targeted therapeutic agents.

Isothiocyanates: Nature's Potent Electrophiles with Therapeutic Promise

Isothiocyanates (ITCs) are characterized by the -N=C=S functional group and are renowned for their pungent flavor and potent biological activities.[14] These compounds are typically formed from the enzymatic hydrolysis of glucosinolates, which are found in cruciferous vegetables like broccoli and cabbage.[15]

The therapeutic effects of ITCs are largely attributed to their electrophilic nature, which allows them to react with nucleophilic cellular targets, most notably cysteine residues on proteins.[14] This reactivity underpins their primary mechanism of action: the modulation of the Keap1-Nrf2 pathway.[16]

The Keap1-Nrf2 Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a vast array of antioxidant and detoxification enzymes.[17] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation.[18]

Isothiocyanates, being electrophiles, can covalently modify specific cysteine residues on Keap1.[16] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[1] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[19] This leads to the upregulation of a battery of protective proteins, including:

-

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which are involved in the detoxification of carcinogens and other xenobiotics.[16]

-

Antioxidant Enzymes: Including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are crucial for combating oxidative stress.[19]

The activation of the Nrf2 pathway by ITCs is a key mechanism behind their observed chemopreventive and anti-inflammatory effects.[4][20]

Caption: Proposed synthetic workflow for an amino-sulfolane precursor.

3.2. Conversion of Amino-Sulfolane to Sulfolane-Isothiocyanate

With the amino-sulfolane precursor in hand, the conversion to the corresponding isothiocyanate can be achieved through several established methods. The formation of a dithiocarbamate intermediate is a common strategy. [21] Table 1: Comparison of Isothiocyanate Synthesis Methods from Primary Amines

| Method | Reagents | Advantages | Disadvantages |

| Thiophosgene Method | Thiophosgene (CSCl₂) | High yields, broad substrate scope | Highly toxic and corrosive reagent |

| Dithiocarbamate Decomposition | Carbon disulfide (CS₂), desulfurizing agent (e.g., DCC, EDC, TsCl) | Milder conditions, avoids thiophosgene | Requires a stoichiometric desulfurizing agent |

| One-Pot Synthesis | CS₂, base, and a coupling reagent | Procedurally simple, good for library synthesis | May require optimization for specific substrates |

Experimental Protocol: Synthesis of 3-Isothiocyanato-sulfolane (Hypothetical)

-

Formation of the Dithiocarbamate Salt: To a solution of 3-amino-sulfolane (1.0 eq) and triethylamine (2.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add carbon disulfide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours, or until the starting amine is consumed as monitored by thin-layer chromatography (TLC).

-

Formation of the Isothiocyanate: Cool the reaction mixture to 0 °C and add a solution of a desulfurizing agent, such as tosyl chloride (1.1 eq), in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-isothiocyanato-sulfolane.

Predicted Biological Activity and Therapeutic Potential: A New Class of Nrf2 Activators

Based on the well-established pharmacology of isothiocyanates, it is highly probable that sulfolane-based isothiocyanates will act as potent activators of the Keap1-Nrf2 pathway. The electrophilic isothiocyanate group is expected to be the primary pharmacophore responsible for this activity, while the sulfolane scaffold will modulate the molecule's physicochemical properties, potentially leading to:

-

Improved Pharmacokinetics: The metabolic stability of the sulfolane ring could lead to a longer in vivo half-life compared to naturally occurring isothiocyanates.

-

Enhanced Bioavailability: The polarity and hydrogen bonding capacity of the sulfolane moiety may influence the compound's solubility and membrane permeability, potentially improving its oral bioavailability.

-

Modified Target Selectivity: The steric and electronic properties of the sulfolane scaffold could influence the compound's interaction with Keap1 or other cellular targets, potentially leading to a more selective biological profile.

Potential Therapeutic Applications:

The ability to potently and selectively activate the Nrf2 pathway opens up a wide range of therapeutic possibilities for sulfolane-based isothiocyanates, particularly in diseases characterized by oxidative stress and chronic inflammation.

Table 2: Potential Therapeutic Indications for Sulfolane-Based Isothiocyanates

| Therapeutic Area | Rationale |

| Oncology | Chemoprevention through induction of detoxification enzymes; sensitization of cancer cells to chemotherapy. |

| Neurodegenerative Diseases | Attenuation of oxidative stress and neuroinflammation in conditions such as Alzheimer's and Parkinson's disease. |

| Cardiovascular Diseases | Protection against ischemia-reperfusion injury and atherosclerosis through antioxidant and anti-inflammatory effects. |

| Autoimmune and Inflammatory Diseases | Suppression of pro-inflammatory signaling pathways in conditions like rheumatoid arthritis and inflammatory bowel disease. |

Experimental Protocol: In Vitro Evaluation of Nrf2 Activation

-

Cell Culture: Culture a suitable cell line (e.g., human keratinocytes, HaCaT) in appropriate media.

-

Compound Treatment: Treat the cells with varying concentrations of the synthesized sulfolane-based isothiocyanate for a specified period (e.g., 6-24 hours).

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1). An increase in the levels of these proteins would indicate Nrf2 activation.

-

Reporter Gene Assay: Transfect the cells with a luciferase reporter construct containing the Antioxidant Response Element (ARE). Treat the transfected cells with the test compound and measure luciferase activity to quantify the activation of Nrf2-mediated transcription.

Future Perspectives and Conclusion: A Call to Innovate

The conceptual framework presented in this guide lays the groundwork for the exploration of a novel and promising class of therapeutic agents: sulfolane-based isothiocyanates. The convergence of the robust biological activity of the isothiocyanate functional group with the favorable physicochemical properties of the sulfolane scaffold offers a compelling strategy for the design of next-generation Nrf2 activators.

Future research should focus on:

-

Synthesis and Characterization: The development and optimization of synthetic routes to a library of sulfolane-based isothiocyanates with diverse substitution patterns.

-

In Vitro and In Vivo Evaluation: Comprehensive pharmacological profiling of these compounds to assess their potency and selectivity as Nrf2 activators, as well as their pharmacokinetic and toxicological properties.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the chemical structure of these compounds and their biological activity to guide the design of more potent and selective analogues.

References

-

C.C. Hoch et al. "Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates." Pharmacological Research, 2024. [Link]

-

B. Maeda and K. Murakami. "Recent advancement in the synthesis of isothiocyanates." Chemical Communications, 2024. [Link]

-

Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. PubMed Central. [Link]

-

Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Taylor & Francis Online. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]

-

M. Deme et al. "Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur." Molecules, 2023. [Link]

-

K. Eschliman and S. H. Bossmann. "Synthesis of Isothiocyanates: An Update." Synthesis, 2019. [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. [Link]

-

Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. ResearchGate. [Link]

-

Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2. Semantic Scholar. [Link]

-

J. Fahey. "NRF2 pathway as the mechanism behind sulforaphane's protective effects." Jed Fahey, 2020. [Link]

-

Structure-based molecular hybridization design and synthesis of Keap1-Nrf2 inhibitors for anti-inflammatory treatment. PubMed. [Link]

-

Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury. PubMed. [Link]

-

A. Cuadrado et al. "Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development." Oxidative Medicine and Cellular Longevity, 2019. [Link]

-

Synthesis of functionalized water-soluble sulfo-pillara[22]rene analogs for binding pharmaceuticals. University of Maryland Libraries. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PubMed. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

-

W.M. Alexander et al. "Pharmacology of some monohalogenated derivatives of sulfolane (tetrahydrothiophene-1,1-dioxide)." Archives Internationales de Pharmacodynamie et de Thérapie, 1959. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

-

Synthesis of functionalized sulfoxides. ResearchGate. [Link]

-

Sulfolane – Knowledge and References. Taylor & Francis. [Link]

-

3-Sulfolenes and Their Derivatives: Synthesis and Applications. ResearchGate. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

-

Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

-

X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

-

Convenient and Efficient Synthesis of Functionalized 2-Sulfenylindoles. PMC. [Link]

-

Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents. PubMed. [Link]

-

Common bioisosteres of different functional groups. ResearchGate. [Link]

-

Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

-

A pharmacophore model for sulphonyl-urea (-cyanoguanidine) compounds with dual action, thromboxane receptor antagonists and thromboxane synthase inhibitors. PubMed. [Link]

-

Sulfolane. Wikipedia. [Link]

Sources

- 1. Structure-based molecular hybridization design and synthesis of Keap1-Nrf2 inhibitors for anti-inflammatory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iomcworld.com [iomcworld.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Sulfolane - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology of some monohalogenated derivatives of sulfolane (tetrahydrothiophene-1,1-dioxide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. [PDF] Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide on the Reactivity of 3-Isothiocyanatotetrahydrothiophene 1,1-Dioxide with Primary Amines

Abstract